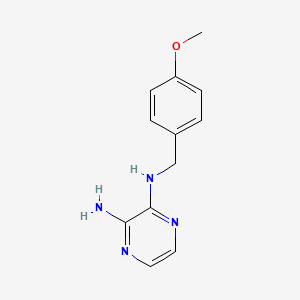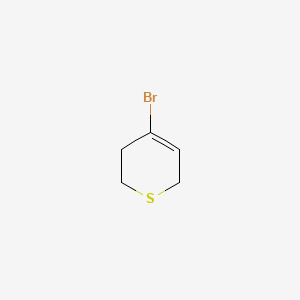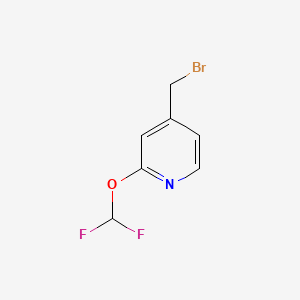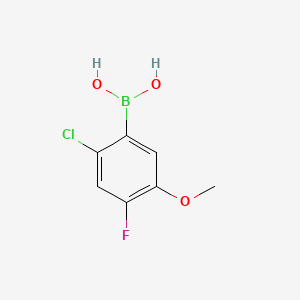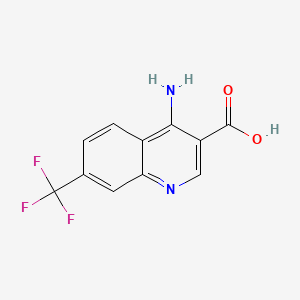
4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H7F3N2O2 . It is a derivative of quinoline, a type of heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including “4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid”, has been reported in the literature. Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid” consists of a quinoline core with a trifluoromethyl group at the 7-position, an amino group at the 4-position, and a carboxylic acid group at the 3-position .Chemical Reactions Analysis
Quinoline derivatives, including “4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid”, can undergo various chemical reactions. For example, they can participate in Doebner reactions with pyruvic acid, aldehydes, and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid” include a molecular weight of 212.17 g/mol . It has a topological polar surface area of 38.9 Ų and a complexity of 229 .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid has been utilized in the synthesis of various quinolone derivatives with notable antibacterial activity. Specifically, derivatives like α-amino acid functionalized 7-trifluoromethyl substituted quinolone have shown promising results against Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012). Furthermore, novel pyrazolo[3,4-d]pyrimidine derivatives, synthesized through reactions involving 4-hydrazino-8-(trifluoromethyl)quinoline, exhibited significant antimicrobial properties (Holla et al., 2006).
Cytotoxic Activity and Molecular Docking Studies
Compounds derived from 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid have been explored for their cytotoxic activity against various cancer cell lines. A study highlighted the synthesis of quinoline-4-carboxylic acid derivatives, which, after microwave irradiation synthesis, demonstrated potent cytotoxic activity against carcinoma cell lines. Apoptotic DNA fragmentation assays further confirmed the potential of these compounds as anticancer agents, with molecular docking studies suggesting their mechanism of action as inhibitors of hTopoIIα (Bhatt et al., 2015).
Photophysical and Imaging Applications
4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid derivatives have been used to develop fluorophores with significant photophysical properties. A study detailed the synthesis of azole-quinoline-based fluorophores, showing dual emissions and large Stokes shifts, ideal for solvent polarity studies. These fluorophores exhibited good thermal stability and were characterized for their potential in fluorescence spectroscopy (Padalkar & Sekar, 2014). Additionally, the synthesis of 7-aminoquinolines with a trifluoromethyl group led to compounds with strong intramolecular charge-transfer fluorescence, useful for live-cell imaging and specifically targeting Golgi apparatus in various cell lines (Chen et al., 2019).
Direcciones Futuras
The future directions for “4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid” could involve further exploration of its synthesis methods and potential biological activities. There is ongoing research worldwide to identify new lead molecules in the field of medicinal chemistry, especially given the versatile applications of quinoline derivatives .
Propiedades
IUPAC Name |
4-amino-7-(trifluoromethyl)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)5-1-2-6-8(3-5)16-4-7(9(6)15)10(17)18/h1-4H,(H2,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWASUJRYLSSHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670691 |
Source


|
| Record name | 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
CAS RN |
1210338-66-1 |
Source


|
| Record name | 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

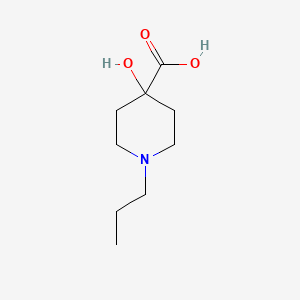
![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)
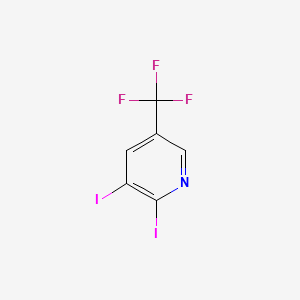
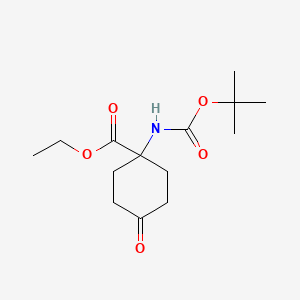
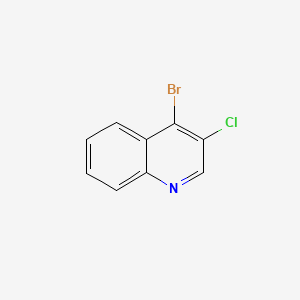
![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)
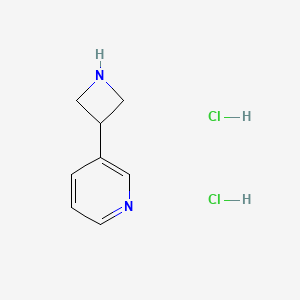
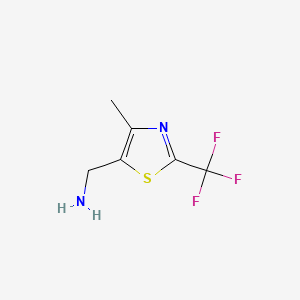
![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)
